![molecular formula C13H22N4O5S B13822258 N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ranitidine N,S-Dioxide is a compound derived from ranitidine, which is widely known for its use as a histamine H2-receptor antagonist. This compound has a molecular formula of C13H22N4O5S and a molecular weight of 346.40 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ranitidine N,S-Dioxide involves the oxidation of ranitidine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,S-dioxide functionality . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of Ranitidine N,S-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Ranitidine N,S-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N,S-dioxide back to ranitidine or other intermediates.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Ranitidine N,S-Dioxide, which can have different chemical and biological properties .
Scientific Research Applications
Mechanism of Action
Ranitidine N,S-Dioxide exerts its effects by interacting with specific molecular targets. It is known to inhibit the action of histamine on H2 receptors, leading to a decrease in gastric acid secretion . The compound may also interact with other cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Ranitidine: The parent compound, widely used as an H2-receptor antagonist.
Nizatidine: Another H2-receptor antagonist with similar properties.
Famotidine: A related compound with a similar mechanism of action but different chemical structure.
Uniqueness
Ranitidine N,S-Dioxide is unique due to its specific N,S-dioxide functionality, which imparts different chemical and biological properties compared to its parent compound and other similar H2-receptor antagonists . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H22N4O5S |
|---|---|
Molecular Weight |
346.41 g/mol |
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 |
InChI Key |
LUDYETSZJZHPPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
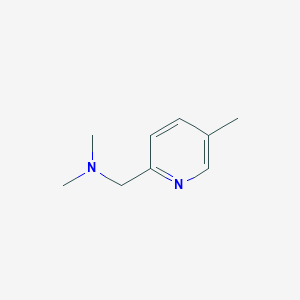
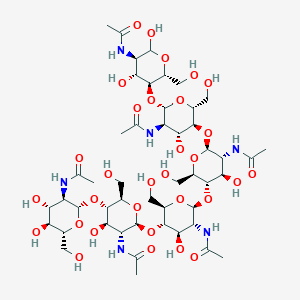
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
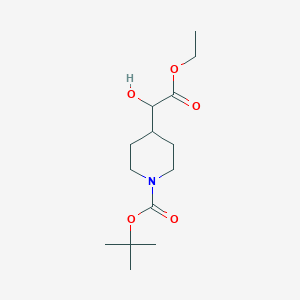
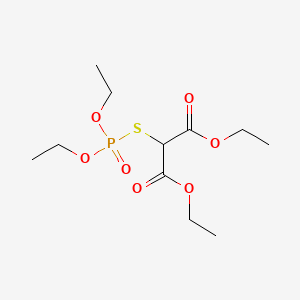
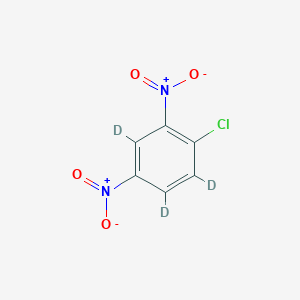
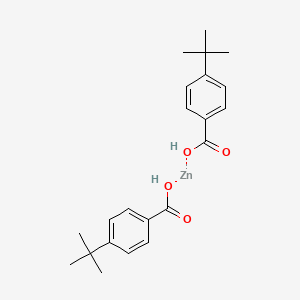
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
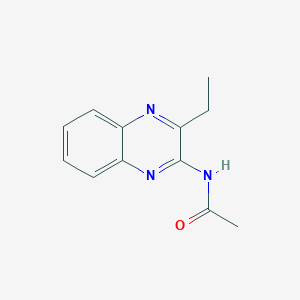
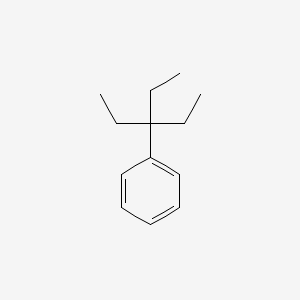
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
